

Technical Guide: Solubility and Stability Profile of (R)-4-Chlorostyrene Oxide

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Compound of Interest

Compound Name: (R)-4-CHLOROSTYRENE OXIDE

CAS No.: 97466-49-4

Cat. No.: B052635

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Executive Summary

(R)-4-Chlorostyrene oxide (CAS: 21019-51-2) is a high-value chiral epoxide intermediate used extensively in biocatalysis and pharmaceutical synthesis. Its strained three-membered oxirane ring confers high reactivity, making it a critical substrate for epoxide hydrolase (EH) kinetic resolution assays and a precursor for chiral vicinal diols (e.g., in the synthesis of Eluxadoline intermediates). However, this reactivity also dictates a fragility profile characterized by susceptibility to hydrolytic ring-opening and spontaneous oligomerization if mishandled. This guide provides a scientifically grounded framework for the solubilization, storage, and experimental handling of this compound.

Physicochemical Profile

The following parameters define the baseline physical state of **(R)-4-Chlorostyrene oxide**. Note the distinction between the (R)-enantiomer and the racemic mixture (CAS: 2788-86-5), as their biological interactions differ significantly despite identical physical solubility.

| Parameter | Value | Context |
|----------------------|------------------------------------|------------------------------------|
| IUPAC Name | (2R)-2-(4-chlorophenyl)oxirane | Specific Enantiomer |
| CAS Number | 21019-51-2 | (R)-Isomer specific |
| Molecular Formula | C ₈ H ₇ ClO | MW: 154.59 g/mol |
| Physical State | Colorless to pale yellow liquid | Viscous, hydrophobic |
| Density | 1.283 g/mL (at 25°C) | Heavier than water |
| Boiling Point | ~230°C (Predicted) | High boiling point, low volatility |
| LogP | ~2.2 - 2.5 | Lipophilic; poor water solubility |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires co-solvent/surfactant |
| Solubility (Organic) | Soluble in DMSO, DMF, Ethanol, DCM | DMSO recommended for bio-assays |

Solubility & Stock Solution Protocols

Solvent Compatibility Matrix

The lipophilicity of the chlorophenyl group dominates the solubility profile. While soluble in most organic solvents, the choice of solvent affects stability and downstream assay compatibility.

- **DMSO (Dimethyl Sulfoxide):** Recommended. Excellent solubility (>500 mM). Low volatility prevents concentration changes during storage. Compatible with cellular and enzymatic assays at <1% v/v.
- **Ethanol/Methanol:** Good. High solubility. However, protic solvents can act as nucleophiles over long periods (solvolysis), potentially opening the epoxide ring to form alkoxy-alcohols. Use for immediate processing only.
- **Water/Buffer:** Poor. Immiscible. Forms a biphasic system. Requires surfactants (e.g., Tween-20) or cyclodextrins for aqueous dispersion.

Protocol: Preparation of 500 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage at -20°C.

- Calculate Mass: To prepare 10 mL of 500 mM solution:
 - Target Mass =
 - Note: Since the density is 1.283 g/mL, this corresponds to

of liquid.
- Weighing: Weigh 0.773 g of **(R)-4-chlorostyrene oxide** into a pre-tared, amber glass vial (borosilicate).
 - Precaution: Use a glass pipette. Avoid polystyrene plastics, as the epoxide may leach plasticizers.
- Solubilization: Add molecular biology grade DMSO (anhydrous recommended) to a final volume of 10 mL.
 - Technique: Add ~8 mL first, vortex gently to dissolve, then top up to 10 mL.
- Aliquot & Store: Dispense into 500

L aliquots in screw-cap cryovials. Purge headspace with Nitrogen or Argon gas before sealing to exclude moisture.
- Storage: Store at -20°C. Stable for >6 months if kept dry.

Stability & Degradation Mechanisms

The utility of **(R)-4-chlorostyrene oxide** stems from the ring strain of the epoxide. This same strain drives its degradation pathways.

Hydrolytic Instability

In the presence of water, the epoxide ring undergoes nucleophilic attack by water molecules (hydrolysis), yielding (R)-1-(4-chlorophenyl)ethane-1,2-diol. This reaction is pH-dependent:

- Acidic pH (< 5): Protonation of the epoxide oxygen activates the ring. Nucleophilic attack occurs at the more substituted carbon (alpha) due to carbocation stabilization, often leading to racemization or inversion of configuration.

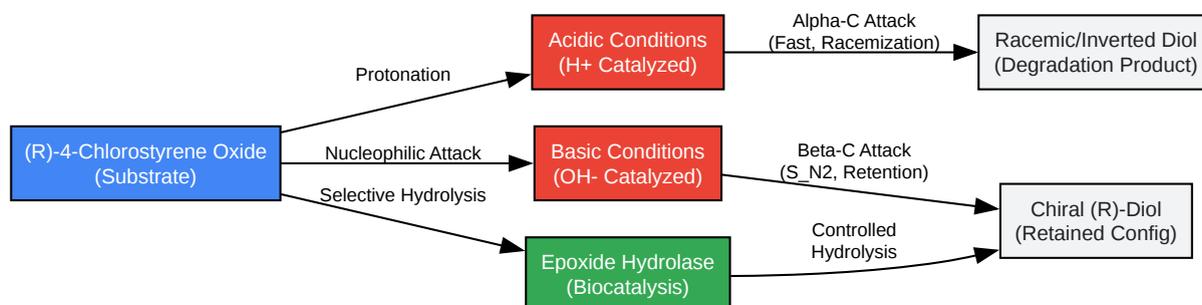
- Basic pH (> 9): Hydroxide ions attack the less substituted carbon (beta) via an S_N2 mechanism, generally retaining the stereochemistry at the chiral center but opening the ring.
- Neutral pH (7.0): Slowest degradation rate. However, spontaneous hydrolysis still occurs over time in aqueous buffers.

Polymerization

Unlike styrene monomer, the oxide does not require 4-tert-butylcatechol (TBC) stabilizer to prevent radical polymerization. However, it can undergo cationic oligomerization in the presence of Lewis acids or strong mineral acids. Always store in glass, away from acidic contaminants.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis and enzymatic resolution.



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Figure 1: Hydrolytic degradation pathways of **(R)-4-chlorostyrene oxide** showing pH-dependent regioselectivity.

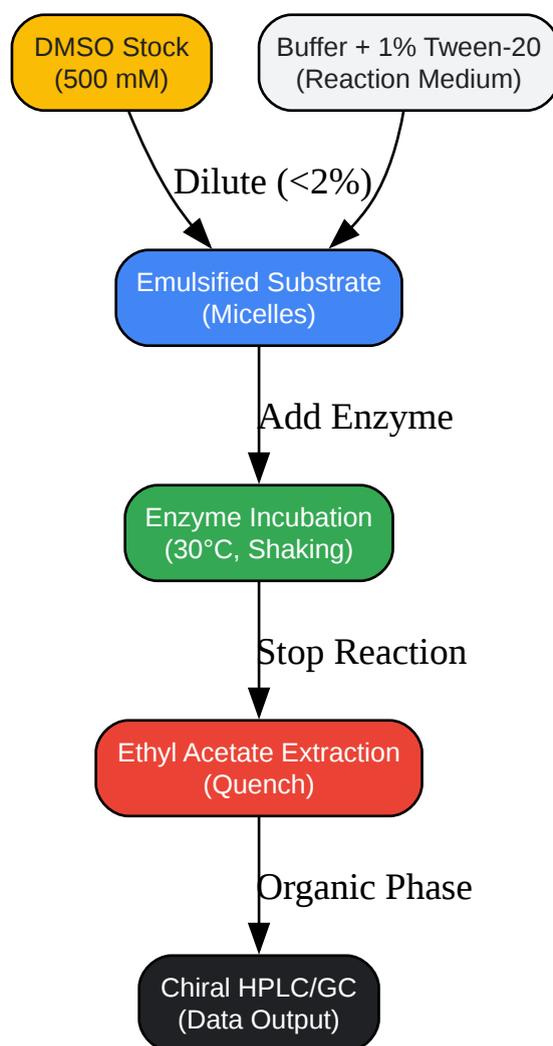
Experimental Application: Kinetic Resolution Assay

Researchers often use **(R)-4-chlorostyrene oxide** to assay Epoxide Hydrolase (EH) activity. The hydrophobic nature of the substrate requires a specific biphasic or surfactant-assisted system.

Validated Assay Protocol

System: Phosphate Buffer (100 mM, pH 7.4) + 1% Tween-20.

- Buffer Prep: Prepare 100 mM Sodium Phosphate buffer, pH 7.4. Add 1% (v/v) Tween-20. The surfactant is critical to micellize the epoxide, increasing bioavailability to the enzyme.
- Substrate Addition: Add the DMSO stock solution (from Section 2) to the buffer to a final concentration of 2–5 mM.
 - Note: Keep final DMSO concentration < 2% to avoid denaturing the enzyme.
- Initiation: Add enzyme (e.g., SIEH1 lysate or purified protein). Incubate at 25°C - 30°C with shaking (200 rpm).
- Quenching & Extraction:
 - Stop reaction by adding equal volume of Ethyl Acetate (EtOAc).
 - Vortex vigorously for 30 seconds.
 - Centrifuge at 10,000 x g for 2 mins to separate phases.
- Analysis: Analyze the organic phase (top layer) via Chiral HPLC or GC to determine Enantiomeric Excess (ee) and conversion.



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Figure 2: Step-by-step workflow for the kinetic resolution assay of 4-chlorostyrene oxide.

Safety & Handling

While not as volatile as lower molecular weight epoxides, **(R)-4-chlorostyrene oxide** poses specific hazards.

- Skin/Eye Irritation: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). The lipophilic nature allows it to penetrate the stratum corneum.
- Sensitization: Potential skin sensitizer.[1] Repeated exposure may cause allergic contact dermatitis.

- PPE Requirements: Nitrile gloves (double gloving recommended for concentrated stocks), safety goggles, and lab coat. Handle inside a fume hood.

References

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